2-[3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octane-8-carbonyl]quinoline
Description
The compound 2-[3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octane-8-carbonyl]quinoline features a bicyclic 8-azabicyclo[3.2.1]octane core substituted at position 3 with a 2H-1,2,3-triazol-2-yl group and at position 8 with a quinoline-2-carbonyl moiety. This structure combines the rigidity of the bicyclic scaffold with the aromatic and hydrogen-bonding capabilities of quinoline and triazole, making it a candidate for applications in medicinal chemistry or materials science.
Properties
IUPAC Name |
quinolin-2-yl-[3-(triazol-2-yl)-8-azabicyclo[3.2.1]octan-8-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N5O/c25-19(18-8-5-13-3-1-2-4-17(13)22-18)23-14-6-7-15(23)12-16(11-14)24-20-9-10-21-24/h1-5,8-10,14-16H,6-7,11-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHQGJGBDMVTUML-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(CC1N2C(=O)C3=NC4=CC=CC=C4C=C3)N5N=CC=N5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octane-8-carbonyl]quinoline typically involves multiple steps, starting from readily available precursors.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and the recycling of solvents and reagents .
Chemical Reactions Analysis
Types of Reactions
2-[3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octane-8-carbonyl]quinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and pH levels to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinoline derivatives with additional oxygen-containing functional groups, while reduction could produce more saturated analogs .
Scientific Research Applications
2-[3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octane-8-carbonyl]quinoline has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound can be used in the study of biological systems, particularly in the development of probes and sensors.
Industry: The compound can be used in the development of new materials with unique properties, such as enhanced stability or reactivity .
Mechanism of Action
The mechanism of action of 2-[3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octane-8-carbonyl]quinoline involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form hydrogen bonds and other interactions with these targets, modulating their activity. The quinoline core can also participate in π-π stacking interactions, further influencing the compound’s biological effects .
Comparison with Similar Compounds
Structural Variations and Molecular Properties
The following table summarizes key structural and molecular differences between the target compound and its analogs:
*Estimated molecular weight based on the quinoline (C9H7N) substituent.
Key Observations:
Substituent Diversity: The target compound’s quinoline-2-carbonyl group distinguishes it from analogs with smaller heterocycles (furan, thiophene) or extended aromatic systems (benzothiophene). Quinoline’s planar structure may enhance π-π stacking interactions in biological targets compared to furan or thiophene . features a quinolin-4-yl group linked via an ether, highlighting positional isomerism’s impact on molecular geometry.
Triazole Configuration: The 2H-triazol-2-yl group in the target compound and lacks a hydrogen-bond donor site, unlike the 1H-triazol-1-yl analogs (), which may participate in additional hydrogen bonding .
Molecular Weight and Solubility: The quinoline derivative’s higher molecular weight (~366 vs.
Physicochemical and Functional Comparisons
Aromatic Interactions:
- Quinoline vs. Furan/Thiophene: Quinoline’s extended aromatic system provides stronger π-π interactions, beneficial for binding to hydrophobic enzyme pockets or DNA intercalation. Furan and thiophene analogs may prioritize metabolic stability due to smaller size .
Electronic Effects:
- The electron-rich thiophene () and benzothiophene () substituents could enhance electron density at the carbonyl group, altering reactivity in nucleophilic acyl substitution reactions compared to quinoline’s electron-deficient system .
Commercial Availability and Pricing
- Furan Derivative () : Available at $523–$1,656 per 1–100 mg (90% purity), indicating established synthetic routes .
- Thiophene/Benzothiophene Analogs (): No pricing data provided, but structural complexity (e.g., benzothiophene) may increase production costs.
- Quinoline Derivatives: No direct commercial data, but ’s structural complexity (C22H28N5O2) suggests higher synthesis costs compared to simpler analogs.
Biological Activity
The compound 2-[3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octane-8-carbonyl]quinoline is a member of a class of azabicyclic compounds that have garnered interest due to their potential biological activities, particularly in the context of medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms, effects on various biological systems, and relevant research findings.
Structure
The compound features a complex structure that includes a quinoline moiety and an azabicyclo[3.2.1]octane core, which is substituted with a triazole group. This structural arrangement is significant as it influences the compound's pharmacological properties.
Molecular Formula
- Molecular Formula : C₁₃H₁₅N₅O
- CAS Number : 1417789-29-7
Key Properties
| Property | Value |
|---|---|
| Molecular Weight | 245.30 g/mol |
| Solubility | Soluble in DMSO and DMF |
| Melting Point | Not specified |
Research indicates that compounds like 2-[3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octane-8-carbonyl]quinoline may exert their biological effects through various mechanisms:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes involved in inflammatory pathways, such as N-acylethanolamine-hydrolyzing acid amidase (NAAA) .
- Modulation of Neurotransmitter Systems : The azabicyclic structure suggests potential interactions with neurotransmitter receptors, which could influence pain perception and inflammatory responses.
In Vitro Studies
In vitro studies have demonstrated that derivatives of azabicyclic compounds exhibit significant inhibitory activity against specific targets:
- NAAA Inhibition : Compounds structurally related to the target compound showed IC50 values in the low nanomolar range for NAAA inhibition, indicating potent anti-inflammatory properties .
In Vivo Studies
Animal model studies have further validated the anti-inflammatory effects observed in vitro:
- Anti-inflammatory Efficacy : Administration of related azabicyclic compounds resulted in reduced inflammation markers in rodent models of arthritis and other inflammatory conditions .
Case Study 1: Anti-inflammatory Effects
A study published in Journal of Medicinal Chemistry explored the efficacy of a series of azabicyclic compounds in reducing inflammation in a carrageenan-induced paw edema model in rats. The results indicated that compounds with substitutions similar to those found in 2-[3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octane-8-carbonyl]quinoline significantly reduced paw swelling compared to controls .
Case Study 2: Neuroprotective Properties
Another investigation focused on neuroprotective effects against oxidative stress-induced neuronal damage. The study found that certain derivatives could mitigate cell death in neuronal cultures exposed to oxidative stressors, suggesting potential applications in neurodegenerative diseases .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
